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Compound of Interest

Compound Name: PAC-113

Cat. No.: B1574744 Get Quote

An In-depth Analysis of a Promising Antifungal Peptide and its Derivatives

Introduction
PAC-113 is a 12-amino-acid cationic peptide derived from histatin 5, a naturally occurring

protein in human saliva.[1] Its sequence is Ac-Ala-Lys-Arg-His-His-Gly-Tyr-Lys-Arg-Lys-Phe-

His-NH₂. PAC-113 has demonstrated significant antifungal activity, particularly against Candida

albicans, a prevalent fungal pathogen, and has shown promise in clinical trials for treating oral

candidiasis in immunocompromised individuals.[1][2] This technical guide provides a

comprehensive overview of the structure-activity relationships (SAR) of PAC-113, detailing the

impact of structural modifications on its antifungal efficacy and cytotoxicity. The information

presented herein is intended to guide researchers and drug development professionals in the

design of novel and more potent antifungal agents based on the PAC-113 scaffold.

Structure-Activity Relationship of PAC-113 Analogs
The antifungal activity of PAC-113 is intrinsically linked to its amino acid sequence and overall

physicochemical properties. Studies involving systematic modifications of the peptide have

elucidated key structural features essential for its function. The following tables summarize the

quantitative data from these SAR studies, focusing on antifungal potency and effects on

mammalian cells.
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Antifungal Activity of PAC-113 and its Analogs
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness

of an antimicrobial agent. The data below, primarily against Candida albicans, highlights the

importance of specific residues and the C-terminal region for antifungal activity.

Peptide/Analo
g

Sequence Modification
MIC (µg/mL)
vs. C. albicans

Reference

PAC-113
AKRHHGYKRKF

H
Parent Peptide 3.13 [2]

N-terminal

truncated P-113
RHHGYKRKFH

Deletion of Ala-

Lys at N-

terminus

>50 [2]

C-terminal

truncated P-113
AKRHHGYKRK

Deletion of Phe-

His at C-terminus
>50 [2]

P-113 (Lys2 ->

Gln)

AQRHHGYKRKF

H

Substitution at

position 2
Inactive [2]

P-113 (Lys10 ->

Gln)

AKRHHGYKRQF

H

Substitution at

position 10
Inactive [2]

Bip-P-113
AKRHHGYK(Bip)

RKFH

Histidine

replaced with

Biphenylalanine

3.13 [2]

Dip-P-113
AKRHHGYK(Dip

)RKFH

Histidine

replaced with

Diphenylalanine

3.13 [2]

P-113Du
(AKRHHGYKRK

FH)₂

Dimer of PAC-

113
- [3]

P-113Tri
(AKRHHGYKRK

FH)₃

Trimer of PAC-

113
- [3]

Key Findings from Antifungal Activity Data:
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Terminal Regions are Crucial: Truncation of either the N- or C-terminus of PAC-113 results in

a dramatic loss of antifungal activity, indicating that the full 12-amino-acid sequence is

necessary for its function.[2]

Cationic Residues are Essential: The substitution of the cationic lysine residues at positions

2 and 10 with the neutral amino acid glutamine leads to the inactivation of the peptide.[2]

This underscores the importance of the overall positive charge for the initial interaction with

the negatively charged fungal cell surface.

Hydrophobicity Enhances Salt Resistance: While the MIC values for Bip-P-113 and Dip-P-

113 in standard media are similar to the parent peptide, these hydrophobic derivatives

exhibit significantly improved activity in high-salt conditions, a known limitation of PAC-113.

[2]

Multimerization Boosts Potency: Dimerization and trimerization of PAC-113 (P-113Du and P-

113Tri) lead to enhanced antifungal activity.[3]

Cytotoxicity and Hemolytic Activity
A critical aspect of drug development is ensuring the selectivity of a compound for its target

pathogen over host cells. The following table summarizes the available data on the cytotoxicity

of PAC-113 and its derivatives against mammalian cells.
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Peptide/Analo
g

Assay
Cell
Line/Target

Result Reference

PAC-113
Hemolytic

Activity

Human Red

Blood Cells

>192 µg/mL

(50% lysis)
[3]

P-113Du
Hemolytic

Activity

Human Red

Blood Cells

>384 µg/mL

(50% lysis)
[3]

P-113Tri
Hemolytic

Activity

Human Red

Blood Cells

>576 µg/mL

(50% lysis)
[3]

PAC-113
Cytotoxicity

(MTT Assay)

Human Gingival

Epithelial Cells
Low cytotoxicity [3]

P-113Du
Cytotoxicity

(MTT Assay)

Human Gingival

Epithelial Cells
Low cytotoxicity [3]

P-113Tri
Cytotoxicity

(MTT Assay)

Human Gingival

Epithelial Cells
Low cytotoxicity [3]

Nal-P-113 Cytotoxicity

Human

Periodontal

Ligament Stem

Cells & Gingival

Epithelial Cells

Not toxic at lower

concentrations
[4]

Key Findings from Cytotoxicity Data:

Low Hemolytic Activity: PAC-113 and its multimeric derivatives exhibit low hemolytic activity,

indicating a favorable safety profile in this regard.[3]

Low Cytotoxicity to Oral Cells: The peptides show low toxicity towards human gingival

epithelial cells, which is particularly relevant for their intended use in treating oral candidiasis.

[3]

Modified Peptides Maintain Safety: The modified peptide Nal-P-113, where histidine residues

are replaced by β-naphthylalanine, also demonstrates a good safety profile at effective

concentrations.[4]
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Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of

antifungal compounds. The following sections outline the key methodologies employed in the

characterization of PAC-113 and its analogs.

Broth Microdilution Assay for Minimum Inhibitory
Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that

prevents the visible growth of a microorganism.

Materials:

96-well microtiter plates

Candida albicans strain (e.g., ATCC 90028)

Yeast extract-peptone-dextrose (YPD) broth

PAC-113 and its analogs, dissolved in a suitable solvent (e.g., sterile water)

Spectrophotometer

Procedure:

Inoculum Preparation: A single colony of C. albicans is inoculated into YPD broth and

incubated overnight at 30°C. The culture is then diluted to achieve a starting concentration of

approximately 1 x 10⁵ colony-forming units (CFU)/mL.

Serial Dilution: The peptides are serially diluted in YPD broth in the wells of a 96-well plate to

achieve a range of concentrations.

Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control

well (fungus without peptide) and a negative control well (broth only) are included.

Incubation: The plate is incubated at 30°C for 24-48 hours.
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MIC Determination: The MIC is determined as the lowest concentration of the peptide at

which no visible growth of the fungus is observed. This can be assessed visually or by

measuring the optical density at 600 nm using a spectrophotometer.

Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a

measure of cell viability.

Materials:

Human cell line (e.g., human gingival fibroblasts)

96-well cell culture plates

Complete cell culture medium

PAC-113 and its analogs

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed

to adhere overnight.

Compound Treatment: The cell culture medium is replaced with fresh medium containing

various concentrations of the peptides. A vehicle control (medium with the same amount of

solvent used to dissolve the peptides) is also included.

Incubation: The plate is incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂

atmosphere.
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MTT Addition: The medium is removed, and MTT solution is added to each well. The plate is

then incubated for a further 2-4 hours to allow for the formation of formazan crystals.

Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by

adding a solubilization solution.

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570

nm using a microplate reader.

Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and the IC₅₀

value (the concentration of the peptide that causes 50% inhibition of cell viability) is

determined.

Mechanism of Action and Signaling Pathways
The antifungal activity of PAC-113 is a multi-step process that involves initial binding to the

fungal cell surface, followed by internalization and subsequent disruption of cellular processes.

PAC-113 Antifungal Mechanism
The primary mechanism of action for PAC-113 against C. albicans involves a non-lytic

pathway:

Electrostatic Interaction: The positively charged PAC-113 peptide is initially attracted to the

negatively charged components of the fungal cell wall.[2]

Binding to Ssa2 Protein: PAC-113 then specifically binds to the cell surface protein Ssa2, a

member of the Hsp70 family of heat shock proteins.[1][2]

Translocation: This interaction facilitates the translocation of PAC-113 across the cell wall

and membrane into the fungal cytoplasm.[1][2]

Intracellular Targeting and Cell Death: Once inside the cell, PAC-113 disrupts essential

cellular processes, leading to fungal cell death. While the precise intracellular targets are still

under investigation, evidence suggests that it may interfere with mitochondrial function and

induce the production of reactive oxygen species (ROS).
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PAC-113 Mechanism of Action

Mechanism of Hydrophobic PAC-113 Analogs
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In contrast to the parent peptide, hydrophobic derivatives of PAC-113, such as Bip-P-113,

appear to have a different primary mechanism of action. Their increased hydrophobicity

facilitates direct interaction with and disruption of the fungal cell membrane, leading to pore

formation and cell lysis. This direct membrane activity may also contribute to their enhanced

stability and activity in high-salt environments.

Extracellular Space

Fungal Cell Membrane

Cytoplasm

Hydrophobic PAC-113
(e.g., Bip-P-113)

Lipid Bilayer

1. Insertion

Cell Lysis

2. Pore Formation & Disruption

Click to download full resolution via product page

Hydrophobic PAC-113 Analog Mechanism

Experimental Workflow for SAR Studies
The systematic evaluation of PAC-113 analogs follows a logical progression from synthesis to

biological characterization.
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Workflow for PAC-113 SAR Studies

Conclusion
The structure-activity relationship studies of PAC-113 have provided invaluable insights into the

design of potent and selective antifungal peptides. The key takeaways for drug development

professionals are the critical roles of the peptide's full length, the presence of cationic residues

for initial interaction and translocation, and the potential for enhancing salt resistance and

altering the mechanism of action through the introduction of hydrophobicity. The low cytotoxicity

of PAC-113 and its derivatives against human cells further underscores their therapeutic

potential. Future research should focus on optimizing the balance between antifungal potency,

salt resistance, and cytotoxicity to develop next-generation antifungal agents based on the

promising PAC-113 scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PAC-113: A clinically active antimicrobial peptide - Creative Peptides [creative-
peptides.com]

2. The Interactions between the Antimicrobial Peptide P-113 and Living Candida albicans
Cells Shed Light on Mechanisms of Antifungal Activity and Resistance - PMC
[pmc.ncbi.nlm.nih.gov]

3. The Antimicrobial Peptides P-113Du and P-113Tri Function against Candida albicans -
PMC [pmc.ncbi.nlm.nih.gov]

4. The Antimicrobial Peptide Nal-P-113 Exerts a Reparative Effect by Promoting Cell
Proliferation, Migration, and Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [PAC-113 Structure-Activity Relationship: A Technical
Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574744#pac-113-structure-activity-relationship-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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